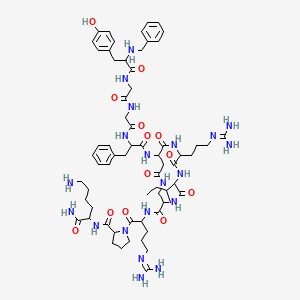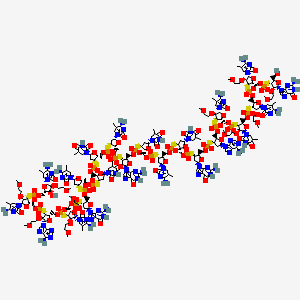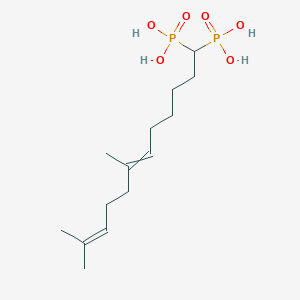![molecular formula C24H31IN5O7P B10770908 3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B10770908.png)
3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[125I]CGP 71872 is a radioiodinated probe that contains an azido group capable of photoactivation. This compound is primarily used to characterize gamma-aminobutyric acid type B receptors. The photoaffinity labeling experiments using crude membranes prepared from rat brain have revealed two predominant ligand binding species at approximately 130 and 100 kilodaltons .
Preparation Methods
The synthesis of [125I]CGP 71872 involves the incorporation of an azido group that can be photoactivated. The specific synthetic routes and reaction conditions for this compound are detailed in scientific literature, but generally, the process involves radioiodination and subsequent purification steps . Industrial production methods for such specialized compounds are typically carried out in controlled laboratory environments due to the need for precision and safety in handling radioactive materials.
Chemical Reactions Analysis
[125I]CGP 71872 undergoes various chemical reactions, including photoactivation due to the presence of the azido group. This photoactivation allows the compound to form covalent bonds with gamma-aminobutyric acid type B receptors, facilitating the study of these receptors’ distribution and function . Common reagents and conditions used in these reactions include light sources for photoactivation and specific buffers to maintain the stability of the compound during experiments. The major products formed from these reactions are covalently bonded complexes with gamma-aminobutyric acid type B receptors.
Scientific Research Applications
[125I]CGP 71872 is extensively used in scientific research to study gamma-aminobutyric acid type B receptors. These receptors play a crucial role in the central nervous system, and understanding their distribution and function can provide insights into various neurological conditions. The compound’s ability to form covalent bonds with these receptors upon photoactivation makes it a valuable tool for researchers studying receptor localization and function in different tissues . Additionally, [125I]CGP 71872 can be used in drug development to screen for potential therapeutic agents targeting gamma-aminobutyric acid type B receptors.
Mechanism of Action
The mechanism of action of [125I]CGP 71872 involves its photoactivation, which allows the azido group to form covalent bonds with gamma-aminobutyric acid type B receptors. This covalent bonding enables researchers to study the receptors’ distribution and function in various tissues. The molecular targets of [125I]CGP 71872 are the gamma-aminobutyric acid type B receptors, and the pathways involved include the photoactivation process and subsequent covalent bonding with the receptors .
Comparison with Similar Compounds
Similar compounds to [125I]CGP 71872 include other radioiodinated probes used for receptor characterization. These compounds also contain functional groups that allow for covalent bonding with specific receptors upon activation. [125I]CGP 71872 is unique due to its specific application in studying gamma-aminobutyric acid type B receptors and its ability to form covalent bonds upon photoactivation . Other similar compounds include [125I]CGP 64213 and [125I]CGP 71868, which are also used for receptor characterization but may target different receptors or have different activation mechanisms .
properties
Molecular Formula |
C24H31IN5O7P |
|---|---|
Molecular Weight |
657.4 g/mol |
IUPAC Name |
3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C24H31IN5O7P/c1-15(16-6-5-7-17(10-16)24(34)35)28-13-18(31)14-38(36,37)9-4-2-3-8-27-23(33)19-11-20(25)21(29-30-26)12-22(19)32/h5-7,10-12,15,18,28,31-32H,2-4,8-9,13-14H2,1H3,(H,27,33)(H,34,35)(H,36,37)/t15-,18+/m1/s1/i25-2 |
InChI Key |
IHFUJPDKHJTHGQ-DQPKGEOYSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])[125I])O)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770831.png)

![4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10770836.png)
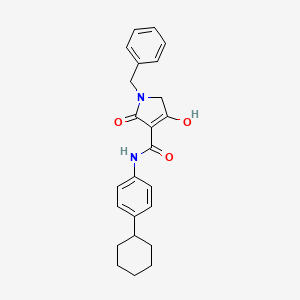
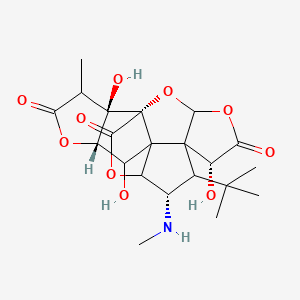

![4-[3-(1-Benzofuran-5-yloxy)phenyl]-1-phosphonatobutane-1-sulfonate](/img/structure/B10770887.png)
![2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B10770890.png)
![[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770893.png)
![(E)-(3R,5S)-7-[2,4-Bis-(4-fluoro-phenyl)-5-isopropyl-imidazol-1-yl]-3,5-dihydroxy-hept-6-enoic acid anion](/img/structure/B10770900.png)
